molecular formula C9H8BrN3O2S B13565868 3-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide

3-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide

Cat. No.: B13565868
M. Wt: 302.15 g/mol
InChI Key: DGTORVDBPXCDHD-UHFFFAOYSA-N
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Description

3-(7-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is a synthetic organic compound that features a benzotriazole moiety and a thietane ring. Compounds containing benzotriazole are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals. The presence of a thietane ring, a four-membered sulfur-containing heterocycle, adds unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione typically involves the following steps:

    Formation of Benzotriazole Derivative: The starting material, 7-bromo-1H-1,2,3-benzotriazole, can be synthesized by bromination of 1H-1,2,3-benzotriazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Thietane Ring Formation: The thietane ring can be introduced through a cyclization reaction involving a suitable sulfur source, such as thiourea or a sulfur-containing reagent, under basic or acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thietane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the bromine substituent or the benzotriazole moiety, potentially leading to debromination or reduction of the triazole ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated or reduced benzotriazole derivatives.

    Substitution: Functionalized thietane derivatives with various substituents.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal-catalyzed reactions.

    Materials Science: Potential use in the development of advanced materials with unique electronic or optical properties.

Biology

    Biological Probes: The compound could be used as a probe to study biological processes involving sulfur-containing heterocycles.

Medicine

    Drug Development:

Industry

    Agrochemicals: Possible use as a precursor for the synthesis of pesticides or herbicides.

Mechanism of Action

The mechanism of action of 3-(7-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Benzotriazole: A parent compound with diverse applications in corrosion inhibition and as a building block in organic synthesis.

    Thietane: A simple sulfur-containing heterocycle with applications in polymer chemistry and as a synthetic intermediate.

Uniqueness

3-(7-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is unique due to the combination of the benzotriazole and thietane moieties, which impart distinct chemical and physical properties. This uniqueness may translate to specific advantages in its applications, such as enhanced reactivity or selectivity in chemical reactions.

Properties

Molecular Formula

C9H8BrN3O2S

Molecular Weight

302.15 g/mol

IUPAC Name

3-(7-bromobenzotriazol-1-yl)thietane 1,1-dioxide

InChI

InChI=1S/C9H8BrN3O2S/c10-7-2-1-3-8-9(7)13(12-11-8)6-4-16(14,15)5-6/h1-3,6H,4-5H2

InChI Key

DGTORVDBPXCDHD-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)N2C3=C(C=CC=C3Br)N=N2

Origin of Product

United States

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